
Methyl D-glucofuranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl D-glucofuranoside is a methylated derivative of glucose, specifically in its furanose form. This compound is a type of glycoside, where the hydroxyl group of the glucose molecule is replaced by a methoxy group. It is commonly used in various scientific research applications due to its structural similarity to glucose, which allows it to mimic glucose behavior in biological systems while being resistant to metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Methyl D-glucofuranoside can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The process involves the formation of a glycosidic bond between the glucose molecule and the methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl or carboxyl groups.
Reduction: The compound can be reduced to form various reduced sugar derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include gluconic acid or glucaric acid derivatives.
Reduction: Reduced sugar alcohols such as sorbitol.
Substitution: Various substituted glycosides depending on the nucleophile used.
科学研究应用
Methyl D-glucofuranoside is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: Used as a non-metabolizable analog of glucose to study glucose transport and metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the production of biodegradable surfactants and as a precursor for various chemical syntheses.
作用机制
Methyl D-glucofuranoside exerts its effects by mimicking the behavior of glucose in biological systems. It binds to glucose transporters and enzymes involved in glucose metabolism but is not metabolized due to the presence of the methoxy group. This allows researchers to study glucose-related processes without interference from normal glucose metabolism. The molecular targets include glucose transporters and various enzymes involved in glycolysis and other metabolic pathways.
相似化合物的比较
- Methyl α-D-glucopyranoside
- Methyl β-D-glucopyranoside
- Methyl α-D-mannopyranoside
Comparison: Methyl D-glucofuranoside is unique due to its furanose form, which differentiates it from the more common pyranose forms of methyl glucosides. This structural difference can influence its reactivity and interactions with biological molecules. While methyl α-D-glucopyranoside and methyl β-D-glucopyranoside are also used as glucose analogs, their pyranose form may result in different binding affinities and metabolic behaviors. Methyl α-D-mannopyranoside, on the other hand, is a mannose derivative and has different applications and properties compared to glucose derivatives.
属性
分子式 |
C7H14O6 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1 |
InChI 键 |
ZSQBOIUCEISYSW-YDEIVXIUSA-N |
手性 SMILES |
COC1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
规范 SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


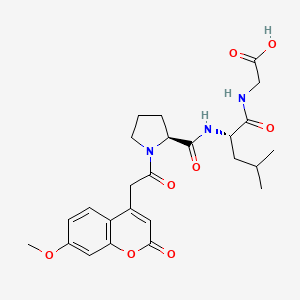
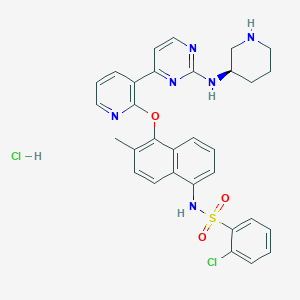
![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)

![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)


![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)
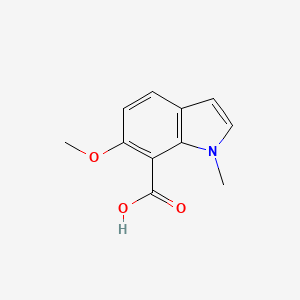

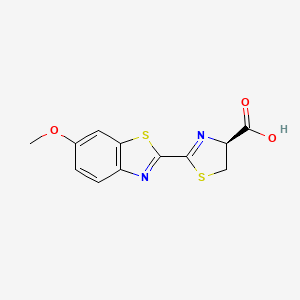
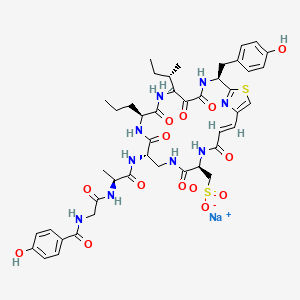
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)

